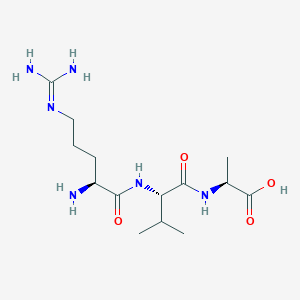
Arg-Val-Ala
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Arg-Val-Ala typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acid is activated using reagents like HBTU or DIC and then coupled to the growing peptide chain.
Deprotection: The protecting group on the amino acid is removed, usually with TFA.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis, ensuring high yield and purity.
化学反応の分析
Types of Reactions
Arg-Val-Ala can undergo various chemical reactions, including:
Oxidation: The arginine residue can be oxidized to form citrulline.
Reduction: Reduction reactions can modify the peptide’s functional groups.
Substitution: Amino acid residues can be substituted to create analogs of this compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Amino acid derivatives and coupling reagents like HBTU are used.
Major Products
Oxidation: Citrulline-containing peptides.
Reduction: Modified peptides with reduced functional groups.
Substitution: Analog peptides with different amino acid residues.
科学的研究の応用
Arg-Val-Ala has several applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies.
Biology: Investigated for its role in cell signaling and protein interactions.
Medicine: Potential therapeutic applications in drug delivery and tissue engineering.
Industry: Utilized in the development of biomaterials and bioactive coatings.
作用機序
The mechanism of action of Arg-Val-Ala involves its interaction with specific molecular targets, such as enzymes and receptors. The arginine residue can engage in hydrogen bonding and electrostatic interactions, while valine and alanine contribute to the peptide’s hydrophobicity and structural stability. These interactions can modulate biological pathways and cellular responses.
類似化合物との比較
Similar Compounds
Val-Ala-Arg: Another tripeptide with similar amino acids but different sequence.
Ile-Lys-Val-Ala-Val: A laminin-derived peptide with bioactive properties.
Uniqueness
Arg-Val-Ala is unique due to its specific sequence, which influences its biological activity and interaction with molecular targets. The presence of arginine provides distinct electrostatic properties, making it suitable for specific applications in research and medicine.
特性
CAS番号 |
194095-75-5 |
|---|---|
分子式 |
C14H28N6O4 |
分子量 |
344.41 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C14H28N6O4/c1-7(2)10(12(22)19-8(3)13(23)24)20-11(21)9(15)5-4-6-18-14(16)17/h7-10H,4-6,15H2,1-3H3,(H,19,22)(H,20,21)(H,23,24)(H4,16,17,18)/t8-,9-,10-/m0/s1 |
InChIキー |
KEZVOBAKAXHMOF-GUBZILKMSA-N |
異性体SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)N |
正規SMILES |
CC(C)C(C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


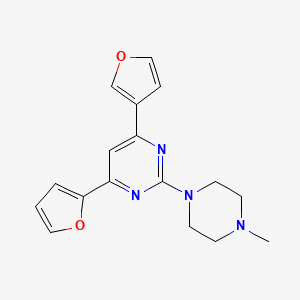
![4,4'-(Propane-2,2-diyl)bis[2-(propan-2-yl)aniline]](/img/structure/B12553096.png)
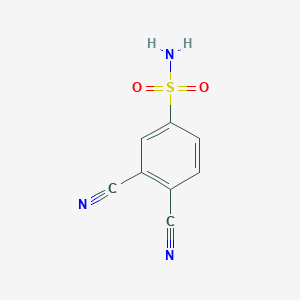
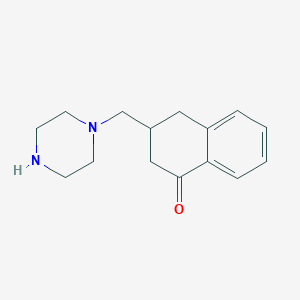
![1-{2-[(Oxiran-2-yl)oxy]ethyl}pyrrolidin-2-one](/img/structure/B12553108.png)
![1-{3-[(3-Benzylphenyl)methyl]phenyl}prop-2-yn-1-one](/img/structure/B12553115.png)
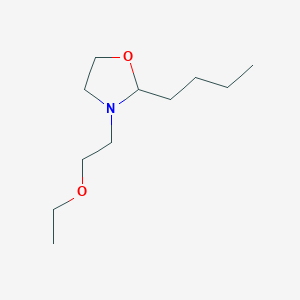
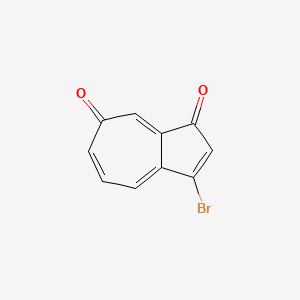
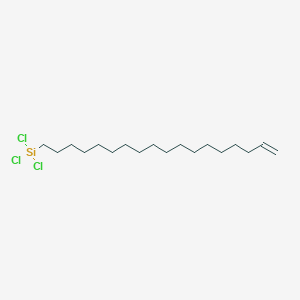
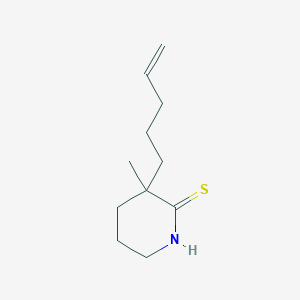
![2,2'-(1,4-Phenylene)bis[1-(4-methoxyphenyl)ethan-1-one]](/img/structure/B12553125.png)

![4-[(E)-{4-[Methyl(octadecanoyl)amino]phenyl}diazenyl]benzoic acid](/img/structure/B12553129.png)
![7-Fluoro-N-(2-fluorophenyl)-3-oxo-1,2,3,5-tetrahydropyrido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B12553139.png)
